molecular formula C6H9N3 B1321382 (1-Pyrimidin-4-ylethyl)amine CAS No. 65971-81-5

(1-Pyrimidin-4-ylethyl)amine

Cat. No. B1321382
CAS RN: 65971-81-5
M. Wt: 123.16 g/mol
InChI Key: OCZUDXKITNRVEH-UHFFFAOYSA-N
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Description

The compound "(1-Pyrimidin-4-ylethyl)amine" is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds characterized by a ring structure composed of nitrogen and carbon atoms. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agriculture, and materials science due to their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the one-pot multi-component synthesis of chromeno[2,3-d]pyrimidin-8-amine derivatives involves starting materials such as α-naphthol, aryl aldehydes, malononitrile, and NH4Cl, catalyzed by an ionic liquid . Another method includes the cyclization of 1-(4,6-dimethylpyrimidin-2-yl)-4

Scientific Research Applications

1. Anti-Inflammatory Applications

  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific pyrimidine derivative and the target inflammatory mediator.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Neuroprotective and Anti-neuroinflammatory Applications

  • Summary of Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Future Directions

Pyrimidines, including “(1-Pyrimidin-4-ylethyl)amine”, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring new applications, and improving the safety and environmental impact of these compounds .

properties

IUPAC Name

1-pyrimidin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-5(7)6-2-3-8-4-9-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUDXKITNRVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Pyrimidin-4-ylethyl)amine

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